synthesis and characterization of 4-(4-Methoxyphenoxy)benzene-1-sulfonamide
synthesis and characterization of 4-(4-Methoxyphenoxy)benzene-1-sulfonamide
An In-Depth Technical Guide to the Synthesis and Characterization of 4-(4-Methoxyphenoxy)benzene-1-sulfonamide
Authored by a Senior Application Scientist
This guide provides a comprehensive, field-proven methodology for the synthesis and structural elucidation of 4-(4-methoxyphenoxy)benzene-1-sulfonamide, a diaryl ether sulfonamide. The protocols and analytical discussions are designed for researchers, medicinal chemists, and drug development professionals, emphasizing the causal relationships behind experimental choices to ensure reproducibility and deeper understanding.
Introduction and Strategic Rationale
The 4-(4-methoxyphenoxy)benzene-1-sulfonamide scaffold is of significant interest in medicinal chemistry. It combines two key pharmacophores: the diaryl ether linkage, prevalent in numerous bioactive natural products and pharmaceuticals, and the sulfonamide group, a cornerstone of therapeutic agents since the advent of sulfa drugs.[1][2][3] The strategic assembly of this molecule requires careful consideration of bond formation to achieve high purity and yield.
Our synthetic strategy is predicated on a robust and logical retrosynthetic analysis, which dictates a two-part approach: the initial construction of the diaryl ether backbone followed by the introduction of the sulfonamide functionality.
Retrosynthetic Analysis
The disconnection of the target molecule reveals two primary synthetic opportunities: the C-O ether bond and the S-N sulfonamide bond. The most logical disconnection is at the sulfonamide bond, leading back to the precursor 4-(4-methoxyphenoxy)aniline. This intermediate is then disconnected at the ether linkage, yielding simple, commercially available starting materials. This approach isolates the two key bond-forming reactions, allowing for purification of the intermediate and ensuring a cleaner final reaction.
Caption: Retrosynthetic analysis of the target compound.
Synthesis Methodology
The synthesis is executed in two primary stages, as outlined by the retrosynthetic analysis. This workflow ensures that each critical bond formation can be optimized and the purity of the intermediate can be confirmed before proceeding.
Caption: Overall two-stage synthetic workflow.
Part 1: Synthesis of 4-(4-Methoxyphenoxy)aniline (Intermediate)
The formation of the diaryl ether linkage is achieved via the Ullmann condensation. This copper-catalyzed reaction is a classic, cost-effective, and robust method for coupling an aryl halide with a phenol.[4] While modern palladium-catalyzed methods exist, the Ullmann reaction's tolerance for the free amine on 4-aminophenol makes it a judicious choice, avoiding the need for protecting groups.
Experimental Protocol:
-
Reagent Charging: To a dry, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-aminophenol (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq, as base), and copper(I) iodide (CuI, 0.1 eq, as catalyst).
-
Solvent Addition: Add N,N-Dimethylformamide (DMF) as the solvent. The volume should be sufficient to create a stirrable slurry.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes. This is critical as copper(I) can be oxidized, deactivating the catalyst.
-
Aryl Halide Addition: Add 1-bromo-4-methoxybenzene (1.1 eq) to the mixture. A slight excess ensures the complete consumption of the limiting reagent, 4-aminophenol.
-
Reaction: Heat the mixture to 120-130 °C and maintain vigorous stirring for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a large volume of cold water and stir.
-
Extract the aqueous slurry with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine to remove residual DMF and salts, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
Part 2: Synthesis of 4-(4-Methoxyphenoxy)benzene-1-sulfonamide (Final Product)
The conversion of the aniline intermediate to the primary sulfonamide is a well-established two-step, one-pot procedure. The aniline is first treated with chlorosulfonic acid to generate the corresponding sulfonyl chloride in situ, which is then quenched with ammonia to form the sulfonamide.
Experimental Protocol:
-
Chlorosulfonation:
-
Place the purified 4-(4-methoxyphenoxy)aniline (1.0 eq) in a dry flask and cool it to 0 °C in an ice bath.
-
CAUTION: Chlorosulfonic acid is highly corrosive and reacts violently with water. This step must be performed in a fume hood with appropriate personal protective equipment.
-
Slowly add chlorosulfonic acid (HSO₃Cl, 3.0-4.0 eq) dropwise to the cooled aniline, maintaining the temperature below 5 °C. The excess acid serves as both reagent and solvent.
-
After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.
-
-
Ammonolysis:
-
Carefully pour the reaction mixture onto crushed ice. This hydrolyzes the excess chlorosulfonic acid and precipitates the intermediate sulfonyl chloride.
-
Immediately add a concentrated solution of ammonium hydroxide (NH₄OH) until the mixture is strongly basic (pH > 10). This converts the sulfonyl chloride to the desired sulfonamide. The reaction is exothermic and should be performed with cooling.
-
-
Isolation and Purification:
-
Stir the basic mixture for 30 minutes. The solid product should precipitate.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure 4-(4-methoxyphenoxy)benzene-1-sulfonamide as a crystalline solid.
-
Characterization and Structural Elucidation
Unequivocal structural confirmation and purity assessment are paramount.[8][9] A combination of spectroscopic and analytical techniques is employed to provide a self-validating system of characterization.[10][11][12]
Caption: Workflow for analytical characterization.
Expected Analytical Data
The following tables summarize the expected data for the successful characterization of 4-(4-methoxyphenoxy)benzene-1-sulfonamide (Molecular Formula: C₁₃H₁₃NO₄S, Molecular Weight: 279.31 g/mol ).
Table 1: Predicted ¹H NMR Data (in CDCl₃ or DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~7.8-7.9 | Doublet | 2H | Ar-H (ortho to -SO₂NH₂) | Deshielded by the electron-withdrawing sulfonamide group. |
| ~7.0-7.1 | Doublet | 2H | Ar-H (ortho to ether O) | Shielded relative to the other ring. |
| ~6.9-7.0 | Multiplet | 4H | Remaining Ar-H | Overlapping signals from both aromatic rings. |
| ~7.2 | Broad Singlet | 2H | -SO₂NH₂ | Exchangeable protons; shift is concentration and solvent dependent. |
| ~3.8 | Singlet | 3H | -OCH₃ | Characteristic singlet for a methoxy group. |
Note: Proton NMR spectra of sulfonamides can show characteristic shifts for aromatic and amide protons.[13][14][15]
Table 2: Predicted ¹³C NMR Data (in CDCl₃ or DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~158-160 | Ar-C -OCH₃ | Quaternary carbon attached to the electron-donating methoxy group. |
| ~152-154 | Ar-C -O-Ar | Quaternary carbon of the ether linkage. |
| ~140-142 | Ar-C -SO₂ | Quaternary carbon attached to the sulfonamide group. |
| ~128-130 | Ar-C H | Aromatic carbons ortho to the sulfonamide group. |
| ~120-122 | Ar-C H | Aromatic carbons. |
| ~115-118 | Ar-C H | Aromatic carbons. |
| ~55-56 | -OC H₃ | Aliphatic carbon of the methoxy group. |
Note: The chemical shifts are estimations based on known values for similar aromatic sulfonamides and ethers.[16][17]
Table 3: Key IR Spectroscopy and Mass Spectrometry Data
| Technique | Expected Value / Observation | Functional Group / Fragment |
|---|---|---|
| IR (cm⁻¹) | 3350-3250 (two bands) | N-H stretch (primary sulfonamide) |
| 1350-1310 & 1160-1120 | S=O asymmetric & symmetric stretch | |
| 1250-1200 | C-O-C asymmetric stretch (aryl ether) | |
| MS (ESI+) | m/z ~280.06 | [M+H]⁺ (Protonated Molecular Ion) |
| m/z ~302.04 | [M+Na]⁺ (Sodium Adduct) |
| | Fragmentation | Loss of SO₂ (m/z ~216) is a common pathway for aromatic sulfonamides.[18] |
Note: IR spectroscopy is a powerful tool for identifying the key sulfonamide and ether functional groups.[3][19][20][21] High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass to within a few ppm.[22][23]
Elemental Analysis
Elemental analysis provides the ultimate confirmation of purity and empirical formula.[24][25][26][27] For a compound to be considered pure, the experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be within ±0.4% of the calculated values.
Table 4: Elemental Analysis Data for C₁₃H₁₃NO₄S
| Element | Calculated (%) | Found (%) |
|---|---|---|
| Carbon (C) | 55.90 | To be determined |
| Hydrogen (H) | 4.69 | To be determined |
| Nitrogen (N) | 5.01 | To be determined |
Safety and Handling
-
Chlorosulfonic Acid: Extremely corrosive and water-reactive. Must be handled in a fume hood with acid-resistant gloves, a lab coat, and eye protection.
-
DMF: A potential reproductive toxin. Avoid inhalation and skin contact.
-
General Precautions: All synthetic steps should be carried out in well-ventilated areas. Standard laboratory safety practices should be followed at all times.
Conclusion
This guide details a reliable and logically structured pathway for the synthesis of 4-(4-methoxyphenoxy)benzene-1-sulfonamide. By employing a sequential Ullmann condensation and chlorosulfonation/ammonolysis strategy, the target compound can be obtained in high purity. The comprehensive characterization workflow, combining NMR, IR, MS, and elemental analysis, provides a robust and self-validating system to confirm the identity and quality of the final product, making it suitable for further research and development applications.
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